molecular formula C4H8ClNO B142992 2-Chloro-N,N-dimethylacetamide CAS No. 2675-89-0

2-Chloro-N,N-dimethylacetamide

Cat. No. B142992
CAS RN: 2675-89-0
M. Wt: 121.56 g/mol
InChI Key: XBPPLECAZBTMMK-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethylacetamide is a chemical compound that is used as an intermediate in various chemical syntheses. It is characterized by the presence of a chloro group and two methyl groups attached to the nitrogen atom of an acetamide moiety.

Synthesis Analysis

The synthesis of 2-Chloro-N,N-dimethylacetamide derivatives has been explored in several studies. For instance, a novel synthetic route for 2-Chloro-N,N-dimethylnicotinamide was developed using propargyl alcohol and dipropylamine as starting materials, followed by a series of reactions including catalytic oxidation, Knoevenagel condensation, and cyclization with hydrochloride, achieving a total yield of over 65% and a product purity above 99% .

Molecular Structure Analysis

The molecular structure of 2-Chloro-N,N-dimethylacetamide derivatives has been extensively studied using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of 2-chloroacetamide was determined, revealing that the molecule exists as a hydrogen-bonded dimer in the crystal structure . Similarly, the structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide was elucidated, showing intramolecular hydrogen bonding and several intermolecular interactions that result in the crystal packing .

Chemical Reactions Analysis

The reactivity of 2-Chloro-N,N-dimethylacetamide and its derivatives has been investigated in the context of forming complexes and interacting with other molecules. For instance, the interaction between hydrogen chloride and dimethylacetamide in solution was studied, showing the formation of 1:1 and 1:2 complexes with associated enthalpy changes . Additionally, (chloromethylene)dimethylammonium chloride has been used as a reagent for the synthesis of β-lactams from β-amino acids, demonstrating the versatility of chloroacetamide derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-N,N-dimethylacetamide derivatives have been characterized through various experimental and computational methods. Thermodynamics and structures of nickel(II) chloro complexes in N,N-dimethylacetamide were studied, providing formation constants, reaction enthalpies, and entropies . Quantum chemical and natural bond orbital investigations were carried out to determine the structural, thermodynamical, and vibrational characteristics of related compounds . The optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were also investigated, showing solvatochromic effects in different solvents .

Scientific Research Applications

Thermodynamics and Structures in Chemistry

  • 2-Chloro-N,N-dimethylacetamide plays a role in the formation of nickel(II) chloro complexes in N,N-dimethylacetamide (DMA), which has been studied for its thermodynamic properties and structures (Suzuki & Ishiguro, 1992).

Synthesis Applications

  • It is an important synthesis intermediate, as shown in a novel synthetic route using various starting materials, showcasing its utility in chemical synthesis (Xiao-hua, 2013).

Material Science

  • The compound plays a significant role in the synthesis of diamine for the production of solution-processable aromatic poly(ether imide)s, which are used for gas separation membranes (Dinari, Ahmadizadegan, & Asadi, 2015).

Reactivity and Catalysis

  • It has been utilized as a multipurpose reagent in various syntheses, delivering key elements like H, C, N, and O in different reactions (Le Bras & Muzart, 2018).

Solvent Properties and Interactions

Pharmaceutical Analysis

Safety And Hazards

2-Chloro-N,N-dimethylacetamide is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, avoiding contact with skin and eyes, and using only under a chemical fume hood .

properties

IUPAC Name

2-chloro-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO/c1-6(2)4(7)3-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPPLECAZBTMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181257
Record name 2-Chloro-N,N-dimethylacetamide
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Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N,N-dimethylacetamide

CAS RN

2675-89-0
Record name 2-Chloro-N,N-dimethylacetamide
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Record name 2-Chlorodimethylacetamide
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Record name 2-Chloro-N,N-dimethylacetamide
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Record name 2-Chloro-N,N-dimethylacetamide
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Record name 2-chloro-N,N-dimethylacetamide
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Record name 2-Chlorodimethylacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
J Reiter, P Trinka, FL Bartha, L Pongó… - … Process Research & …, 2012 - ACS Publications
A new procedure for the manufacture of cetirizine dihydrochloride via the new intermediate 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide …
Number of citations: 10 pubs.acs.org
DC Tompkins, RB Nelson, LJ Dolby… - Journal of Heterocyclic …, 2018 - Wiley Online Library
A short synthesis of 7‐oxo‐1,2,3,4,6,7,12,12b‐octahydroindolo[2,3‐a]quinolizine from 2‐acetylpyridine and phenylhydrazine is described. Ring C is forged using 2‐chloro‐N,N‐…
Number of citations: 3 onlinelibrary.wiley.com
W Hespe, WT Nauta - Journal of Labelled Compounds, 1966 - Wiley Online Library
Orphenadrine hydrochloride and a related ether were labelled with tritium in the 2‐(dimethylamino)‐ethyl moiety, by reduction of the corresponding amides with tritiated lithium …
T Yanagi, K Kikuchi, H Takeuchi, T Ishikawa… - Chemical and …, 2001 - jstage.jst.go.jp
16(s)-T. Yanagi-3.01 Page 1 Preterm labor is the leading cause of neonatal morbidity and mortality in clinical practice. b-Adrenoceptor (AR) agonists such as ritodrine and terbutaline …
Number of citations: 11 www.jstage.jst.go.jp
JM Dyke, G Levita, A Morris, JS Ogden… - … A European Journal, 2005 - Wiley Online Library
The thermal decompositions of methyl azidoformate (N 3 COOMe), ethyl azidoformate (N 3 COOEt) and 2‐azido‐N,N‐dimethylacetamide (N 3 CH 2 CONMe 2 ) have been studied by …
B Latli, M Hrapchak, JJ Gao… - Journal of Labelled …, 2015 - Wiley Online Library
2‐[4‐(3‐{(1R)‐1‐[4‐(2‐Aminopyrimidin‐5‐yl)phenyl]‐1‐cyclopropylethyl}‐1,2,4‐oxadiazol‐5‐yl)‐1H‐pyrazol‐1‐yl]‐N,N‐dimethylacetamide (1), is a novel and selective five‐…
Y Gao, BF Parker, PV Dau, PD Dau, TD Lohrey… - Inorganic …, 2019 - ACS Publications
Thermodynamic properties of the complexation of 2,2′-(trifluoroazanediyl)bis(N,N′-dimethylacetamide) (CF 3 ABDMA) with U(VI), Nd(III), and Np(V) have been studied in 1.0 M NaNO …
Number of citations: 11 pubs.acs.org
Y Fuchi, T Fukuda, S Sasaki - Bioorganic & Medicinal Chemistry, 2018 - Elsevier
The 9-hydroxy-1,3-diazaphenoxazine-2-one unit was conjugated with the Eu 3+ -cyclen complex through a linker. This diazaphenoxazine group was expected as an antenna unit for …
Number of citations: 8 www.sciencedirect.com
C Costentin, C Louault, M Robert… - The Journal of Physical …, 2005 - ACS Publications
The reductive cleavage of chloro- and polychloroacetamides in N,N-dimethylformamide gives new insights into the nature of the in-cage ion radical cluster formed upon dissociative …
Number of citations: 30 pubs.acs.org
K Bhushan, DJ Brown, JH Lister… - Australian Journal of …, 1975 - CSIRO Publishing
2-(6?,8?,9?-Trimethylpurin-2?-ylthio)acetamide (1e) and analogous N- substituted acetamides are prepared by treatment of 6,8,9- trimethylpurine-2-thione (3a) with an appropriate 2- …
Number of citations: 3 www.publish.csiro.au

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